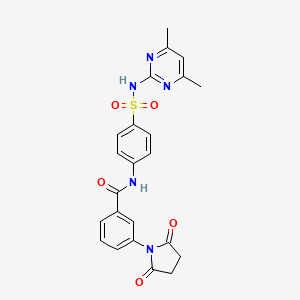methanone oxime CAS No. 339106-69-3](/img/structure/B2870633.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The synthesis of such compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime' involves the conversion of 4-methoxybenzaldehyde to the corresponding oxime, followed by the reaction of the oxime with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "hydroxylamine hydrochloride", "sodium acetate", "[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-methoxybenzaldehyde to 4-methoxybenzaldoxime", "4-methoxybenzaldehyde is dissolved in ethanol and hydroxylamine hydrochloride is added to the solution. The mixture is heated under reflux for several hours. After cooling, the precipitated product is filtered and washed with ethanol to yield 4-methoxybenzaldoxime.", "Step 2: Conversion of 4-methoxybenzaldoxime to 4-methoxybenzaldoxime acetate", "4-methoxybenzaldoxime is dissolved in acetic acid and sodium acetate is added to the solution. The mixture is stirred at room temperature for several hours. After cooling, the precipitated product is filtered and washed with water to yield 4-methoxybenzaldoxime acetate.", "Step 3: Reaction of 4-methoxybenzaldoxime acetate with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile", "4-methoxybenzaldoxime acetate is dissolved in ethanol and [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is added to the solution. The mixture is heated under reflux for several hours. After cooling, the precipitated product is filtered and washed with ethanol to yield '[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime'." ] } | |
CAS-Nummer |
339106-69-3 |
Molekularformel |
C14H10ClF3N2O2 |
Molekulargewicht |
330.69 g/mol |
IUPAC-Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-22-10-4-2-8(3-5-10)12(20-21)13-11(15)6-9(7-19-13)14(16,17)18/h2-7,21H,1H3 |
InChI-Schlüssel |
LXICDQJULNKEHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)

![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide](/img/structure/B2870554.png)


![N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)
![(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2870563.png)


![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
![Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2870568.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2870570.png)


